

MS115 discovery and development history

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An In-depth Technical Guide on the Discovery and Development of a Potent p300/CBP Inhibitor: A-485

Introductory Note: The initial request specified a query for "MS115." However, extensive research did not yield any public domain information linking "MS115" to a p300/CBP inhibitor. The search results did, however, provide substantial information on other molecules in this class, including the well-characterized inhibitor A-485. It is highly probable that "MS115" was a typographical error. Therefore, this technical guide will focus on A-485 as a representative and well-documented p300/CBP inhibitor to fulfill the core requirements of the prompt.

Abstract

The histone acetyltransferases (HATs) p300 and CBP are critical transcriptional co-activators implicated in a variety of cellular processes and pathological conditions, including cancer.[1][2] While histone deacetylase (HDAC) inhibitors have seen clinical success, the development of potent and selective HAT inhibitors has been a significant challenge.[1][2] This guide details the discovery and development of A-485, a potent, selective, and drug-like catalytic inhibitor of p300/CBP.[1][2] A-485 competes with acetyl-CoA and has demonstrated selective inhibition of proliferation in specific cancer cell lineages, such as hematological malignancies and androgen receptor-positive prostate cancer.[1][2] This document provides a comprehensive overview of A-485, including its discovery process, mechanism of action, preclinical data, and detailed experimental protocols.

Discovery and Development



The development of small molecule inhibitors targeting the catalytic activity of histone acetyltransferases has been a long-standing goal in drug discovery.[2] Early inhibitors of p300/CBP, such as natural products, bi-substrate analogs, and the small molecule C646, suffered from a lack of potency or selectivity.[2]

The discovery of A-485 marked a significant advancement in the field. It was identified as a potent and selective inhibitor of the catalytic activity of p300 and CBP.[1][2] A key milestone in its development was the elucidation of its binding mode through a high-resolution (1.95 Å) cocrystal structure with the catalytic active site of p300.[1][2] This structural information confirmed that A-485 acts as an acetyl-CoA competitive inhibitor.[1][2]

Preclinical studies have shown that A-485 selectively inhibits the proliferation of certain tumor types.[1][2] In prostate cancer models, A-485 was found to inhibit the androgen receptor transcriptional program in both androgen-sensitive and castration-resistant settings, leading to tumor growth inhibition in a castration-resistant xenograft model.[1][2]

Mechanism of Action

p300 and CBP are paralogous histone acetyltransferases that play a crucial role in regulating gene transcription by acetylating histone and non-histone proteins.[1][2] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating transcription.

A-485 exerts its inhibitory effect by directly competing with the cofactor acetyl-CoA for binding to the catalytic domain of p300/CBP.[1][2] This prevents the transfer of acetyl groups to lysine residues on histone tails and other protein substrates. A-485 has been shown to selectively decrease histone H3 lysine 27 acetylation (H3K27Ac) and H3K18Ac, which are known substrates of p300/CBP, without affecting other histone acetylation marks like H3K9Ac.[1]

Quantitative Data

The following table summarizes the key quantitative data for A-485 based on available information.



Parameter	Value	Cell Line/Assay Condition	Reference
p300 IC50	Data not available in search results		
CBP IC50	Data not available in search results		
H3K27Ac Cellular	Potent inhibition observed	PC-3 cells (3h treatment)	[1]
Selectivity	Selective for H3K27Ac and H3K18Ac over other epigenetic marks	PC-3 cells (3h treatment)	[1]
Co-crystal Structure Resolution	1.95 Å	p300 catalytic domain	[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research.

High-Content Microscopy for Histone Acetylation

This protocol describes the method used to quantify changes in histone acetylation levels in cells treated with A-485.

- Cell Seeding: PC-3 cells are seeded in appropriate multi-well plates.
- Compound Treatment: Cells are treated with varying concentrations of A-485 or a negative control (A-486) for a specified duration (e.g., 3 hours).
- Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to intracellular targets.



- Immunostaining: Cells are incubated with primary antibodies specific for different histone acetylation marks (e.g., anti-H3K27Ac, anti-H3K9Ac).
- Secondary Antibody and Imaging: A fluorescently labeled secondary antibody is used for detection. High-content imaging systems are used to capture and quantify the fluorescence intensity for each histone mark.
- Data Analysis: The fluorescence intensity is normalized to a DMSO control to determine the percentage of inhibition.

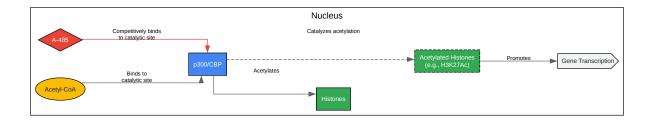
Western Blotting for Histone Acetylation

This protocol outlines the steps for assessing global changes in histone acetylation via Western blotting.

- Cell Lysis: PC-3 cells are treated with A-485 for a specified time (e.g., 3 hours) and then lysed to extract total protein.
- Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
- Antibody Incubation: The membrane is incubated with primary antibodies against specific histone acetylation marks (H3K27Ac, H3K18Ac, etc.) and a loading control (e.g., total histone H3).
- Detection: A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized using an appropriate substrate.
- Analysis: The band intensities are quantified and normalized to the loading control.

Visualizations Signaling Pathway



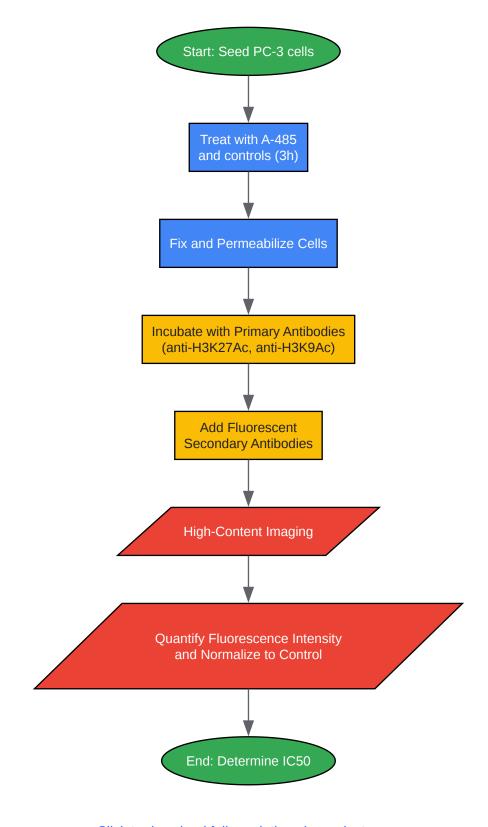


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Caption: Mechanism of action of A-485 in inhibiting p300/CBP.

Experimental Workflow





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Caption: Workflow for high-content screening of histone acetylation.



Conclusion

A-485 represents a significant breakthrough in the development of selective p300/CBP inhibitors. Its well-defined mechanism of action, demonstrated preclinical efficacy in specific cancer models, and the availability of a co-crystal structure provide a solid foundation for further drug development efforts. The methodologies and data presented in this guide offer a comprehensive resource for researchers and scientists in the field of epigenetics and oncology. The successful development of A-485 demonstrates the feasibility of selectively targeting the catalytic activity of histone acetyltransferases for therapeutic benefit.[2]

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References

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